![molecular formula C11H11FO3 B12077149 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring and a fluorophenoxy group
Métodos De Preparación
The synthesis of 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and cyclopropane-1-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product
Análisis De Reacciones Químicas
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses
Comparación Con Compuestos Similares
1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(trifluoromethyl)cyclopropane-1-carboxylic acid and methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the fluorophenoxy group in this compound imparts unique chemical and biological properties, making it distinct from other cyclopropane derivatives
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
1-[(4-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) |
Clave InChI |
KYZGHYOMWMRZRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC2=CC=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



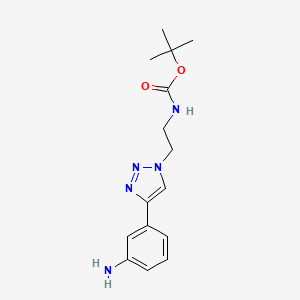
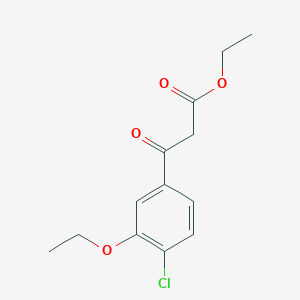


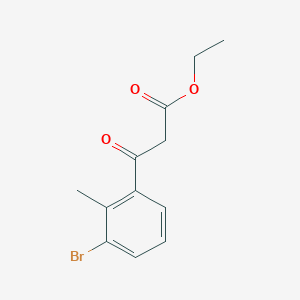
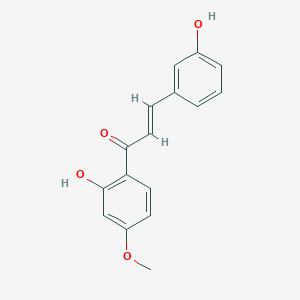
![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
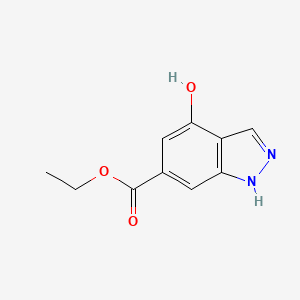

![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)

![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)
